molecular formula C18H20Cl2N2O2 B383149 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone CAS No. 379238-63-8

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone

Cat. No. B383149
CAS RN: 379238-63-8
M. Wt: 367.3g/mol
InChI Key: YUANEWHMDHOZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and morpholine rings, and the introduction of the dichlorophenyl group. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the heterocyclic morpholine ring could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is electron-rich and could potentially undergo electrophilic substitution reactions. The morpholine ring could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the dichlorophenyl group, for instance, could increase its lipophilicity .

Scientific Research Applications

Synthesis and Spectroscopic Characterization

Research on Co(III) complexes including morpholine and related compounds highlights advanced synthesis techniques and spectroscopic characterization methods. For example, studies on [CoIII(salophen)(amine)2]ClO4 complexes have elucidated their structural properties using X-ray diffraction, revealing insights into hydrogen bonding and π–π interactions (M. Amirnasr et al., 2001). This type of research underlines the importance of detailed structural analysis in understanding the behavior of complex compounds.

Crystal Structure Analysis

The crystal structure of compounds like dimethomorph, a morpholine fungicide, demonstrates the utility of structural analysis in elucidating molecular interactions and arrangement. This knowledge is crucial for designing compounds with specific physical and chemical properties (Gihaeng Kang et al., 2015).

Corrosion Inhibition

A study on a penta-substitued pyrrole derivative shows its potential as a corrosion inhibitor, emphasizing the application of such compounds in protecting materials against corrosion. The compound's efficiency in inhibiting steel corrosion highlights the relevance of organic compounds in industrial applications (Abdelhadi Louroubi et al., 2019).

Organic Synthesis and Molecular Insight

Research on the one-pot synthesis of enaminones provides insights into efficient synthetic protocols for producing complex organic molecules. These studies contribute to the understanding of chemical reactions and molecular structures, aiding the development of new synthetic methods (A. Barakat et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under different conditions, and assessments of its biological activity .

properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2/c1-12-9-15(18(23)11-21-5-7-24-8-6-21)13(2)22(12)14-3-4-16(19)17(20)10-14/h3-4,9-10H,5-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUANEWHMDHOZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.